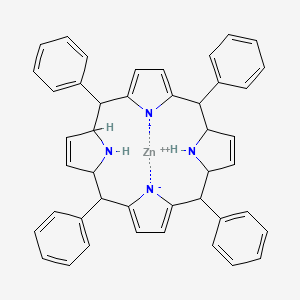

Zn(II) meso-Tetraphenylporphine (chlorin free)

Description

Zn(II) meso-Tetraphenylporphine (ZnTPP) is a metalloporphyrin complex where zinc is centrally coordinated to a meso-tetraphenylporphyrin macrocycle. The "chlorin-free" designation indicates the absence of reduced pyrrolic rings, distinguishing it from chlorins (dihydroporphyrins). ZnTPP exhibits strong absorption in the Soret (~420 nm) and Q-band (~550 nm) regions, making it valuable in photodynamic therapy (PDT), catalysis, and materials science. Its synthesis typically involves metal insertion into free-base meso-tetraphenylporphine (TPP) or oxidation of chlorin intermediates to avoid residual chlorin impurities .

Properties

Molecular Formula |

C44H38N4Zn |

|---|---|

Molecular Weight |

688.2 g/mol |

IUPAC Name |

zinc;5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |

InChI |

InChI=1S/C44H38N4.Zn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28,33,35,38,40-45,48H;/q-2;+2 |

InChI Key |

RJONYVNTTSGIRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Tetraphenylporphyrin (H2TPP)

The preparation of tetraphenylporphyrin (H2TPP) is achieved through a procedure reported by A.D. Adler et al..

- Distill pyrrole.

- Reflux 9 mmol of distilled pyrrole and 9 mmol of benzaldehyde in 170 mL of propionic acid for 4 hours.

- Purify the product using a chromatographic column.

Synthesis of Zinc(II) meso-Tetraphenylporphyrin (ZnTPP)

To prepare Zinc(II) meso-Tetraphenylporphyrin (ZnTPP):

- Reflux 1 mmol of prepared H2TPP and 2 mmol of Zinc(II) acetate in 70 mL of dimethylformamide (DMF) at 155 °C for 6 hours.

- Dissolve Zinc(II) chloride in methanol and reflux the resulting solution with a chloroform solution of the ligand to insert zinc into the H2TPP ligand, which results in the formation of four coordinate ZnTPP.

- Dissolve 20 mg of meso-tetra(p-methylphenyl)porphyrin in 20 mL of chloroform, and 20 mg of Zinc(II) acetate dihydrate in 10 mL of methanol.

- Reflux the mixture for 2 hours at 60–70°C until the solution's color changes from purple to red.

- Cool the solution to room temperature, then remove the solvent under reduced pressure.

- Wash the solid residue repeatedly with water (3 × 60 mL) to remove excess zinc acetate.

- Dry the filtered product over anhydrous sodium sulfate.

- Purify by column chromatography using alumina as the stationary phase and chloroform as the eluent. The yield of the complex is approximately 18 mg (80%).

Characterization Methods

Several methods can confirm the successful synthesis of Zn(II) meso-Tetraphenylporphyrin:

- IR Spectroscopy: IR spectra confirms the appearance of Zn– at 500–400 cm-1, Zn– at 650–570 cm-1and Zn–O at 650–350 cm-1.

- UV-Vis Spectroscopy: The product can be analyzed using UV-Vis Spectroscopy to confirm successful synthesis. UV-Vis spectra were measured by Cary100 Cone UV-VIS system.

- ¹H NMR Spectroscopy: ¹H NMR spectra were recorded by Bruker, 300 MHz, 7T, FT-H NMR system.

- Mass Spectrometry: Mass Spectra determine the m/z ratio.

- Elemental Analysis: The percentage of each element is confirmed by elemental analysis.

- Thermal Analysis: TGA/DTA studies are used in thermal studies and the complexes have a higher thermal stability and the decomposition temperature of these complexes depends on the axial ligation.

Spectroscopic Data

| Compound | Visible absorption bands (nm) |

|---|---|

| TPPH2 | 415, 515, 550, 590, 650 |

Applications

- Ion Selective Electrodes: Zn(II) meso-Tetraphenylporphine has been utilized as an ionophore in cyanide-selective electrodes, enhancing the sensitivity and specificity of the electrode.

- Colorimetric Sensing: In conjunction with quantum dots, Zn(II) meso-Tetraphenylporphine has been used to modify colloidal silica beads for the colorimetric detection of ammonia. This method exploits changes in optical properties upon interaction with ammonia.

- Free Radical Polymerization: Zn(II) meso-Tetraphenylporphine acts as an initiator for free-radical polymerization through homomolecular triplet-triplet annihilation, initiated by visible light.

Chemical Reactions Analysis

Types of Reactions: Zinc meso-tetraphenylporphine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form zinc porphyrin oxides.

Reduction: It can be reduced to form zinc porphyrin hydrides.

Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed.

Major Products: The major products formed from these reactions include various substituted zinc porphyrins, zinc porphyrin oxides, and zinc porphyrin hydrides .

Scientific Research Applications

Zinc meso-tetraphenylporphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of zinc meso-tetraphenylporphine involves its ability to interact with light and generate reactive oxygen species. Upon light absorption, the compound undergoes electronic excitation, leading to the formation of singlet oxygen and other reactive species. These reactive species can then interact with biological molecules, leading to various effects such as cell death in photodynamic therapy .

Comparison with Similar Compounds

Photophysical Properties

Fluorescence Quantum Yield (Φf) and Solvent Effects

ZnTPP and related compounds exhibit solvent-dependent fluorescence due to polarity-induced electron transfer. For example:

- ZnTPP-based dyads (ZnC-C) : Φf decreases >40-fold in DMF (ε = 36.7) compared to toluene (ε = 2.4), attributed to photoinduced electron transfer (PET) stabilized in polar solvents .

- Pd(II) chlorin dyads (PdC-C): Φf reduction is less pronounced (1.25-fold in DMF vs. toluene) due to slower intersystem crossing (ISC) and weaker redox contrast between Pd(II) and free-base components .

- Free-base chlorins : Minimal Φf variation across solvents, as they lack metal-induced redox asymmetry .

Table 1: Fluorescence Quantum Yields (Φf) in Toluene vs. DMF

| Compound | Φf (Toluene) | Φf (DMF) | Reduction Factor |

|---|---|---|---|

| ZnC-C dyad | 0.28 | 0.007 | 40x |

| PdC-C dyad | 0.22 | 0.18 | 1.25x |

| Free-base chlorin | 0.15 | 0.14 | 1.07x |

Singlet Oxygen Photosensitization (ΦΔ)

Heavy atoms (e.g., Pd) enhance ISC, boosting singlet oxygen (¹O₂) generation:

- ZnTPP derivatives : ΦΔ = 0.56–0.65, comparable to free-base chlorins .

- Pd(II) complexes : ΦΔ increases up to 1.00 (2PdC) and 1.7-fold in PdC-C vs. free-base analogs .

- Cu(II) complexes: Non-fluorescent due to rapid ISC but exhibit high ¹O₂ yields .

Table 2: Singlet Oxygen Quantum Yields (ΦΔ)

| Compound | ΦΔ (Relative to TPP) |

|---|---|

| ZnC-C dyad | 0.56 |

| PdC-C dyad | 0.95 |

| Free-base chlorin | 0.65 |

Redox and Electron Transfer Behavior

- Oxidation Potentials: Zn(II) chlorins are easier to oxidize (+0.75 V vs. SCE) and harder to reduce (-1.20 V) than free-base chlorins (+0.90 V and -1.35 V) . Pd(II) chlorins show minor redox shifts vs. free bases, limiting PET efficiency .

- Electron Transfer in Dyads: In ZnC-C, Zn(II) chlorin acts as an electron donor to free-base chlorin, while PdC-C shows weaker donor-acceptor contrast .

Biological Activity

Zn(II) meso-tetraphenylporphine (chlorin free), a synthetic porphyrin compound, has garnered significant attention in biological research due to its diverse applications and biological activities. This article explores its synthesis, spectroscopic properties, and biological activity, particularly focusing on its potential as an antimicrobial and anticancer agent.

Synthesis and Characterization

Zn(II) meso-tetraphenylporphine can be synthesized through the reaction of meso-tetraphenylporphyrin with zinc acetate. The resulting compound is characterized using various techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR studies reveal the merging of protons from the phenolic ring with those of the porphyrin ring, indicating successful coordination.

- Infrared (IR) Spectroscopy : IR spectra confirm the presence of Zn-N and Zn-O vibrational frequencies, which are indicative of ligand coordination.

- Thermogravimetric Analysis (TGA) : TGA studies indicate that these complexes exhibit high thermal stability, with decomposition temperatures influenced by axial ligation .

Antimicrobial Properties

Zn(II) meso-tetraphenylporphine has demonstrated notable antimicrobial activity. Studies have shown that it exhibits:

- Antifungal Activity : The compound has shown up to 90% antifungal efficacy against various pathogens, including Fusarium spp. This activity increases with higher concentrations of the porphyrin complex .

- Antibacterial Effects : The zinc complex has also been reported to possess antibacterial properties, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of Zn(II) meso-tetraphenylporphine is significant due to its ability to induce cytotoxic effects in human cancer cell lines. Key findings include:

- Cytotoxicity : In vitro studies indicate that Zn(II) meso-tetraphenylporphine exhibits substantial cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer drug .

- Mechanism of Action : The compound is believed to generate reactive oxygen species (ROS) upon light activation, leading to oxidative stress in cancer cells and subsequent cell death .

Photophysical Properties

The photophysical characteristics of Zn(II) meso-tetraphenylporphine play a crucial role in its biological activity. Key observations include:

- Fluorescence Properties : The compound exhibits fluorescence in the red region, with emission wavelengths ranging from 550 nm to 700 nm. This property is beneficial for applications in photodynamic therapy (PDT) .

- Absorption Spectra : The absorption spectra display distinct shifts depending on the axial ligands used during synthesis, indicating changes in electronic structure that can affect biological interactions .

Case Studies

Several studies highlight the biological efficacy of Zn(II) meso-tetraphenylporphine:

- Antifungal Study :

- Anticancer Study :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing high-purity Zn(II) meso-Tetraphenylporphine (chlorin free)?

- Methodological Answer : The synthesis typically involves metalation of the free-base porphyrin using Zn(II) acetate under reflux in a coordinating solvent (e.g., chloroform/methanol). Critical purification steps include column chromatography and HPLC to ensure chlorin-free purity (>98% by HPLC) . Adler’s method for meso-tetraphenylporphyrin synthesis (via acid-catalyzed condensation of pyrrole and benzaldehyde) is a foundational approach, followed by Zn(II) insertion .

Q. How are UV-Vis and fluorescence spectroscopy used to characterize Zn(II) meso-Tetraphenylporphine?

- Methodological Answer :

- UV-Vis : Zn(II) complexes exhibit a strong B-band at ~400 nm and Q-bands red-shifted compared to free-base chlorins. For example, Zn(II) chlorins show a Qy(0,0) band at ~610 nm, while free-base analogs shift to ~638 nm due to reduced HOMO-LUMO gaps .

- Fluorescence : Zn(II) chlorins have shorter fluorescence lifetimes (1–1.5 ns) vs. free-base chlorins (5–7 ns), attributed to heavy-atom-enhanced intersystem crossing (ISC) .

Q. What experimental parameters influence the fluorescence quantum yield (Φf) of Zn(II) meso-Tetraphenylporphine?

- Methodological Answer : Key factors include:

- Solvent polarity : Polar solvents (e.g., DMF) reduce Φf due to photoinduced electron transfer (PET). For ZnC-C dyads, Φf drops >40× in DMF vs. toluene .

- Metalation : Zn(II) lowers Φf (0.03–0.08) compared to free-base chlorins (0.08–0.14) by accelerating ISC .

- Substituents : Electron-withdrawing groups (e.g., bromophenyl) further reduce Φf .

Advanced Research Questions

Q. How does solvent dielectric constant affect excited-state dynamics in Zn(II) meso-Tetraphenylporphine-based dyads?

- Methodological Answer : In polar solvents (ε > 20), PET stabilizes charge-separated states, quenching fluorescence. For example:

- ZnC-C dyads show Φf reduction from 0.12 (toluene) to 0.003 (DMF) .

- Time-resolved fluorescence spectroscopy can distinguish PET from energy transfer. Use solvents with graded ε (e.g., toluene → THF → DMF) to isolate dielectric effects .

Q. Why do Pd(II)-chelated porphyrins exhibit higher singlet oxygen quantum yields (ΦΔ) than Zn(II) analogs?

- Methodological Answer : Heavy atoms (Pd) enhance spin-orbit coupling, increasing ISC efficiency. For example:

- PdC-C dyads achieve ΦΔ = 1.00 vs. ZnC-C (ΦΔ = 0.56) .

- Direct excitation at the Q-band (e.g., 650 nm) minimizes competing processes. Validate ΦΔ using 1270 nm luminescence assays with tetraphenylporphyrin as a reference (ΦΔ = 0.67) .

Q. How do structural asymmetries in dyads (e.g., ZnC-C vs. PdC-C) influence energy/electron transfer mechanisms?

- Methodological Answer :

- Energy Transfer : Non-symmetrical dyads (e.g., ZnC-C) show Förster resonance energy transfer (FRET) from Zn(II) chlorin (donor) to free-base chlorin (acceptor) .

- Electron Transfer : In ZnC-C, Zn(II) chlorin acts as an electron donor. Redox potentials (e.g., cyclic voltammetry) confirm Zn(II) chlorins are easier to oxidize than free-base chlorins .

Q. What contradictions arise in interpreting singlet oxygen generation data for metalated porphyrins?

- Methodological Answer : Discrepancies occur due to:

- Metal-specific effects : Pd(II) enhances ΦΔ 1.7× vs. Zn(II), but Cu(II) may introduce competing quenching pathways .

- Aggregation : Self-aggregation in aqueous media reduces ΦΔ. Use surfactants (e.g., Triton X-100) or co-solvents to mitigate .

- Solution vs. Solid State : ΦΔ values differ in homogeneous solutions vs. immobilized systems (e.g., nanoparticles) .

Key Recommendations for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.